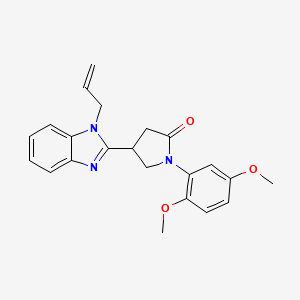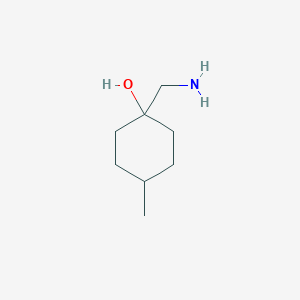
N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide” is a compound that contains a cyanopropyl group, a cyclohexyloxy group, and an acetamide group. The cyanopropyl group consists of a three-carbon chain with a cyanide (-CN) group attached to one end. The cyclohexyloxy group consists of a cyclohexane ring with an oxygen atom attached, and the acetamide group consists of a carbonyl (C=O) group and an amine (-NH2) group attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its constituent groups. The cyanopropyl group would likely be linear due to the sp hybridization of the carbon in the cyanide group. The cyclohexyloxy group would have a chair conformation, which is the most stable conformation for cyclohexane. The acetamide group would have a planar structure due to the sp2 hybridization of the carbon in the carbonyl group .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the reactivity of its constituent groups. The cyanide group is a good nucleophile and could participate in nucleophilic substitution reactions. The cyclohexyloxy group could undergo reactions typical of ethers, such as cleavage by strong acids. The acetamide group could undergo hydrolysis to form acetic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar cyanide and acetamide groups could increase its solubility in polar solvents. The cyclohexyloxy group could increase its solubility in nonpolar solvents .Orientations Futures
The future directions for research on “N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide” would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, further studies could be conducted to optimize its structure for better activity or selectivity towards a particular biological target .
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-cyclohexyloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-10(8-13)14-12(15)9-16-11-6-4-3-5-7-11/h10-11H,2-7,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLEBPSSLBJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)COC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)
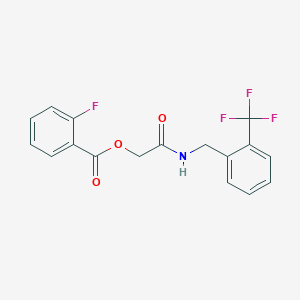
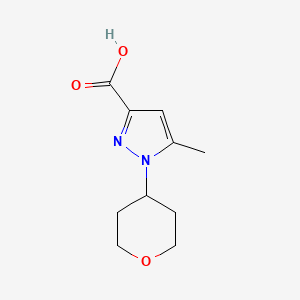
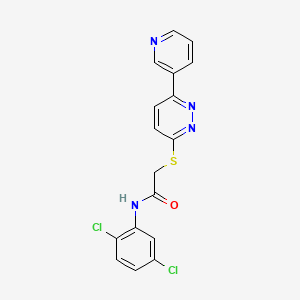
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)
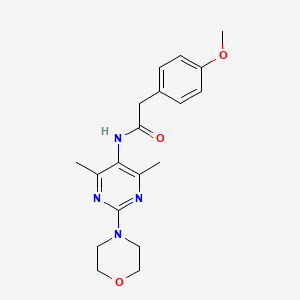

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)
